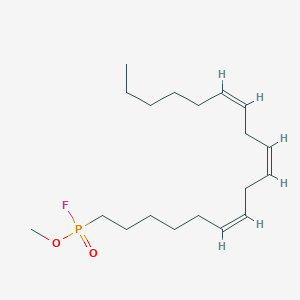
γ-亚麻酸甲酯氟磷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl gamma-linolenyl fluorophosphonate is a chemical compound with the molecular formula C19H34FO2P and a molecular weight of 344.44 g/mol . It is an analog of methyl arachidonyl fluorophosphonate, which is widely studied as an inhibitor of phospholipases, fatty acid amide hydrolase, and as a cannabinoid receptor ligand . The pharmacology of the gamma-linolenyl analog has not been completely investigated .
科学研究应用
Methyl gamma-linolenyl fluorophosphonate is primarily used in scientific research, particularly in the fields of:
作用机制
Target of Action
Methyl gamma-linolenyl fluorophosphonate is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been widely studied as an inhibitor of phospholipases , fatty acid amide hydrolase (FAAH) , and as a cannabinoid receptor ligand . These targets play crucial roles in various biochemical processes, including lipid metabolism and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances .
Biochemical Pathways
The inhibition of phospholipases by Methyl gamma-linolenyl fluorophosphonate impacts the metabolism of phospholipids, which are essential components of cell membranes and play key roles in cell signaling . The compound’s action on FAAH affects the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Result of Action
The inhibition of phospholipases and FAAH by Methyl gamma-linolenyl fluorophosphonate can lead to changes in cell signaling and other cellular processes. For example, the inhibition of phospholipases can decrease the production of arachidonic acid, a precursor of various eicosanoids, which are signaling molecules involved in inflammatory responses .
生化分析
Biochemical Properties
Methyl gamma-linolenyl fluorophosphonate interacts with several enzymes and proteins. It is known to inhibit phospholipases, a group of enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . It also inhibits FAAH, an enzyme that contributes to the metabolic breakdown of endocannabinoids . Furthermore, it acts as a ligand for cannabinoid receptors, which are part of the endocannabinoid system involved in a variety of physiological processes .
Cellular Effects
The effects of Methyl gamma-linolenyl fluorophosphonate on cellular processes are not completely understood as the pharmacology of this compound has not been fully investigated . Given its known interactions with phospholipases, FAAH, and cannabinoid receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl gamma-linolenyl fluorophosphonate involves its binding interactions with biomolecules and its influence on enzyme activity. It binds to and inhibits the activity of phospholipases and FAAH, thereby affecting the metabolic processes these enzymes are involved in . It also acts as a ligand for cannabinoid receptors, potentially influencing the signaling pathways these receptors are involved in .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl gamma-linolenyl fluorophosphonate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been fully investigated .
Dosage Effects in Animal Models
The effects of different dosages of Methyl gamma-linolenyl fluorophosphonate in animal models have not been fully explored .
Metabolic Pathways
Methyl gamma-linolenyl fluorophosphonate is involved in the metabolic pathways of phospholipids and endocannabinoids, due to its inhibitory effects on phospholipases and FAAH .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of methyl gamma-linolenyl fluorophosphonate involves the reaction of gamma-linolenic acid with phosphorus trichloride and fluorine-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using chromatographic techniques to achieve a high degree of purity .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to its production .
化学反应分析
Types of Reactions
Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .
相似化合物的比较
Similar Compounds
Methyl arachidonyl fluorophosphonate: A well-characterized inhibitor of phospholipases and cannabinoid receptor ligand.
Diisopropylfluorophosphate: Another phospholipase inhibitor with different structural properties.
Uniqueness
Methyl gamma-linolenyl fluorophosphonate is unique due to its specific structural analog of gamma-linolenic acid, which may confer distinct biological activities compared to other fluorophosphonates . Its potential as a research tool in studying phospholipase inhibition and cannabinoid receptor interactions sets it apart from similar compounds .
属性
IUPAC Name |
(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGLSRUVHCML-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34FO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?
A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. Methyl gamma-Linolenyl Fluorophosphonate is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.
Q2: What insights do the crystal structures provide about the interaction between Methyl gamma-Linolenyl Fluorophosphonate and human GIVD cytosolic phospholipase A2?
A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with Methyl gamma-Linolenyl Fluorophosphonate [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
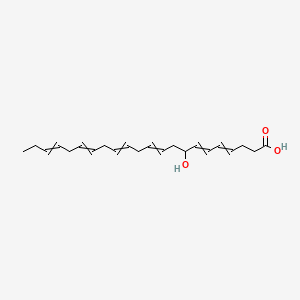
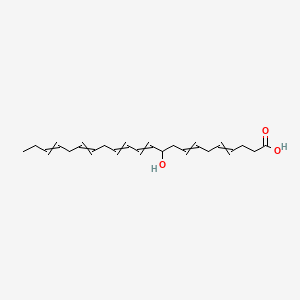
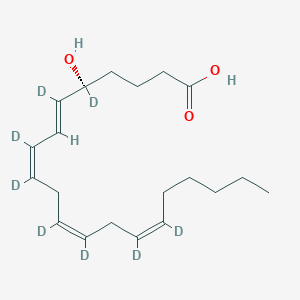

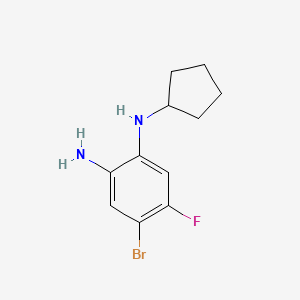

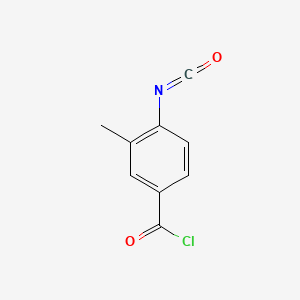
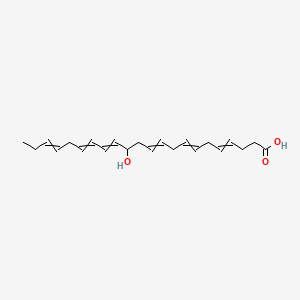
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
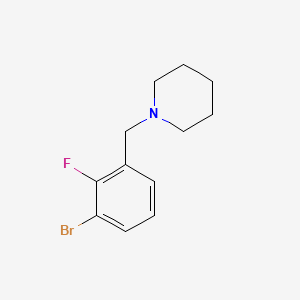
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)

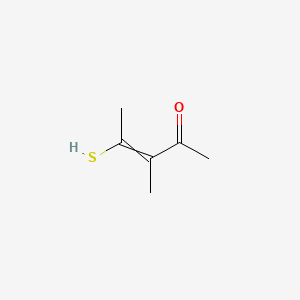
![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)
